1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of 1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine typically involves multi-step reactions. One common method includes the condensation of 3-aminopyrazole with β-ketoesters or β-diketones under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine undergoes several types of chemical reactions:
Scientific Research Applications
1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various downstream effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine: Similar core structure but lacks the pyridin-2-yl and piperazine groups.
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Contains an ester group, which imparts different chemical properties.
3,5-Dimethyl-1-phenylpyrazole: A simpler structure with only the pyrazole ring and phenyl group.
The uniqueness of this compound lies in its combination of the pyrazolo[1,5-a]pyrimidine core with the pyridin-2-yl and piperazine groups, which confer distinct biological and chemical properties .
Properties
IUPAC Name |
2,5-dimethyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-16-21(28-14-12-27(13-15-28)20-10-6-7-11-24-20)29-23(25-17)22(18(2)26-29)19-8-4-3-5-9-19/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCFRUWPSZYHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.